Fluorescein-PEG6-NHS ester
Overview
Description
Fluorescein-PEG6-NHS ester: is a compound that combines fluorescein, a well-known fluorescent dye, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation techniques, particularly for labeling proteins and other biomolecules at primary amines (lysine side chains). The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .
Mechanism of Action
Target of Action
Fluorescein-PEG6-NHS ester is primarily targeted towards antibodies and other purified proteins at primary amines, specifically the lysine side chains . This compound is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .
Mode of Action
The compound contains a fluorescein label and an NHS (N-Hydroxysuccinimide) group. The NHS group is reactive and forms a covalent bond with primary amines, typically the ε-amino group of lysine residues in proteins . This enables the labeling of antibodies and other purified proteins .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This ternary complex leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The hydrophilic peg spacer arm in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the labeling of antibodies and other purified proteins at primary amines . When used in the synthesis of PROTACs, it leads to the selective degradation of target proteins .
Biochemical Analysis
Biochemical Properties
Fluorescein-PEG6-NHS ester interacts with primary amines, specifically the side chains of lysine residues, in proteins and antibodies . This interaction is facilitated by the NHS group present in the compound .
Cellular Effects
It is known that the hydrophilic PEG spacer arm in the compound increases its solubility in aqueous media , potentially influencing its distribution within cells.
Molecular Mechanism
This compound functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to recruit the E3 ligase to the target protein, leading to ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at -20°C .
Metabolic Pathways
The compound’s primary function is as a linker in PROTACs , and its metabolic fate would likely depend on the specific proteins targeted by these PROTACs.
Transport and Distribution
The compound’s hydrophilic PEG spacer arm may influence its distribution .
Subcellular Localization
As a component of PROTACs , its localization would likely depend on the specific proteins targeted by these PROTACs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG6-NHS ester typically involves the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate, such as fluorescein isothiocyanate (FITC).
PEGylation: The activated fluorescein is then reacted with a PEG derivative, such as PEG6-amine, under controlled conditions to form a fluorescein-PEG6 intermediate.
NHS Ester Formation: The final step involves the reaction of the fluorescein-PEG6 intermediate with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and PEG derivatives are synthesized and purified.
Automated Reactors: Automated reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG6-NHS ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline).
Conditions: Mild aqueous conditions, typically at pH 7-8, to maintain the stability of the NHS ester group and ensure efficient conjugation
Major Products: The major product formed from these reactions is a fluorescein-labeled biomolecule, where the fluorescein-PEG6 moiety is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Fluorescein-PEG6-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays, drug delivery systems, and imaging techniques to track the distribution and localization of therapeutic agents.
Industry: Applied in the development of biosensors, bioimaging tools, and other analytical devices .
Comparison with Similar Compounds
Rhodamine-PEG-NHS ester: Similar to Fluorescein-PEG6-NHS ester but uses rhodamine as the fluorescent dye. Rhodamine has different spectral properties, emitting red fluorescence.
Coumarin-PEG-NHS ester: Uses coumarin as the fluorescent dye, emitting blue fluorescence. Coumarin derivatives are often used in multicolor fluorescence detection experiments.
Cyanine-PEG-NHS ester: Uses cyanine dyes, which have a wide range of emission wavelengths, making them suitable for various imaging applications
Uniqueness: this compound is unique due to its combination of fluorescein’s well-characterized fluorescence properties, the solubility-enhancing PEG spacer, and the reactive NHS ester group. This combination makes it highly versatile and suitable for a wide range of applications in scientific research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZEPYWIPLVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N3O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099156 | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-35-7 | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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